molecular formula C9H4ClFN2O2 B1431863 1-Chloro-8-fluoro-5-nitroisoquinoline CAS No. 1498966-91-8

1-Chloro-8-fluoro-5-nitroisoquinoline

Cat. No. B1431863
M. Wt: 226.59 g/mol
InChI Key: PNXOXAXWAJWLOL-UHFFFAOYSA-N
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Description

1-Chloro-8-fluoro-5-nitroisoquinoline (CFNI) is a heterocyclic compound with a unique structure that is found in a variety of natural and synthetic compounds. CFNI is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a valuable building block for the synthesis of many biologically active compounds, and its properties have been studied extensively in the past decade. CFNI has been used as a starting material in the synthesis of numerous therapeutic agents, including antibiotics, antifungals, and antivirals.

Scientific Research Applications

Synthesis and Catalysis

1-Chloro-8-fluoro-5-nitroisoquinoline serves as a crucial intermediate in the synthesis of novel compounds. Chen Pei-ran (2008) reported the synthesis of novel acyl transfer catalysts using 1-chloro-5-nitroisoquinoline as a starting material, indicating its utility in creating new chemical entities with potential catalytic applications Chen Pei-ran, 2008.

Antibacterial Research

Al-Hiari et al. (2007) investigated new 8-nitrofluoroquinolone derivatives prepared from similar compounds, highlighting their significant antibacterial properties against both gram-positive and gram-negative strains. These findings suggest the potential of 1-Chloro-8-fluoro-5-nitroisoquinoline derivatives in developing new antibacterial agents Al-Hiari et al., 2007.

Cancer Research

Research into indenoisoquinoline derivatives, including those related to 1-Chloro-8-fluoro-5-nitroisoquinoline, has shown promise in cancer treatment. Beck et al. (2015) and Elsayed et al. (2017) explored compounds for their potent cytotoxic antitumor activities and ability to inhibit topoisomerase I, a critical enzyme in DNA replication. These studies suggest the potential of such compounds in developing new anticancer therapies Beck et al., 2015; Elsayed et al., 2017.

Environmental and Analytical Chemistry

Prodi et al. (2001) described the use of a quinoline derivative in detecting cadmium ions, demonstrating the compound's utility as a chemosensor. This application shows the importance of quinoline derivatives in environmental monitoring and analytical chemistry Prodi et al., 2001.

Fluorescence and Imaging Studies

Research by Kotian et al. (2021) explored quinoline derivatives for their cytotoxic properties and potential use in fluorescence microscopy, indicating the applicability of these compounds in bioimaging and cancer research Kotian et al., 2021.

properties

IUPAC Name

1-chloro-8-fluoro-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-8-5(3-4-12-9)7(13(14)15)2-1-6(8)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXOXAXWAJWLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-8-fluoro-5-nitroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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